molecular formula C9H19NS2.Na<br>C9H19NNaS2 B085643 Sodium dibutyldithiocarbamate CAS No. 136-30-1

Sodium dibutyldithiocarbamate

Cat. No.: B085643
CAS No.: 136-30-1
M. Wt: 228.4 g/mol
InChI Key: DQUKJTRRFYJQAS-UHFFFAOYSA-N
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Description

Sodium dibutyldithiocarbamate is an organosulfur compound with the chemical formula C9H18NNaS2. It is a member of the dithiocarbamate family, which are compounds characterized by the presence of the functional group R2N−C(=S)−S−R. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Sodium dibutyldithiocarbamate (SDDC) primarily targets metals within biological systems . It has a strong metal binding capacity, interacting with metals such as copper (Cu II), iron (Fe II and Fe III), cobalt (Co II), manganese (Mn II), nickel (Ni II), and lead (Pb II) . These metals are often integral parts of enzymes, and their binding can inhibit enzyme activity .

Mode of Action

The mode of action of SDDC involves its strong metal binding capacity . By binding to metals, SDDC acts as an enzyme inhibitor . Specifically, it inhibits catalytic and regulatory thiol groups of cytoplasm constituents . This inhibition can disrupt normal cellular processes, leading to various effects depending on the specific enzymes and pathways involved.

Biochemical Pathways

It is known that dithiocarbamates, the class of compounds to which sddc belongs, can inhibit enzymes by binding to their metal cofactors . This can disrupt a wide range of biochemical pathways, potentially leading to various downstream effects.

Pharmacokinetics

It is known that sddc is a metabolite of disulfiram, a drug used in the treatment of chronic arsenic poisoning As such, it may share some pharmacokinetic properties with disulfiram

Result of Action

The molecular and cellular effects of SDDC’s action can vary widely depending on the specific enzymes and pathways affected. For example, SDDC has been found to inhibit the nephrotoxicity induced by cisplatin in mice . It also has the potential to modulate neurotransmitters

Action Environment

The action, efficacy, and stability of SDDC can be influenced by various environmental factors. For example, the presence of certain metals in the environment can affect SDDC’s ability to bind to and inhibit enzymes Additionally, factors such as pH and temperature can potentially influence the stability and activity of SDDC

Preparation Methods

Synthetic Routes and Reaction Conditions: The traditional method for synthesizing sodium dibutyldithiocarbamate involves the reaction of dibutylamine with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds as follows:

C4H9NH2+CS2+NaOHC4H9NCS2Na+H2O\text{C}_4\text{H}_9\text{NH}_2 + \text{CS}_2 + \text{NaOH} \rightarrow \text{C}_4\text{H}_9\text{NCS}_2\text{Na} + \text{H}_2\text{O} C4​H9​NH2​+CS2​+NaOH→C4​H9​NCS2​Na+H2​O

This reaction typically occurs at room temperature and can be carried out in a single reactor .

Industrial Production Methods: In industrial settings, the synthesis of this compound is often optimized for higher yields and purity. This can involve the use of continuous flow reactors and controlled addition of reactants to ensure complete conversion. The product is usually purified by crystallization or other separation techniques to remove impurities.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form thiuram disulfides. This reaction is typically carried out using oxidizing agents such as iodine or hydrogen peroxide.

2C4H9NCS2Na+I2(C4H9NCS2)2+2NaI2 \text{C}_4\text{H}_9\text{NCS}_2\text{Na} + \text{I}_2 \rightarrow (\text{C}_4\text{H}_9\text{NCS}_2)_2 + 2 \text{NaI} 2C4​H9​NCS2​Na+I2​→(C4​H9​NCS2​)2​+2NaI

    Substitution: The compound can also participate in nucleophilic substitution reactions, where the dithiocarbamate group acts as a nucleophile. For example, it can react with alkyl halides to form S-alkylated products.

C4H9NCS2Na+RXC4H9NCS2R+NaX\text{C}_4\text{H}_9\text{NCS}_2\text{Na} + \text{R}\text{X} \rightarrow \text{C}_4\text{H}_9\text{NCS}_2\text{R} + \text{NaX} C4​H9​NCS2​Na+RX→C4​H9​NCS2​R+NaX

Common Reagents and Conditions:

    Oxidizing Agents: Iodine, hydrogen peroxide.

    Alkylating Agents: Alkyl halides such as methyl iodide or ethyl bromide.

Major Products:

    Thiuram Disulfides: Formed through oxidation.

    S-Alkylated Dithiocarbamates: Formed through nucleophilic substitution.

Scientific Research Applications

Sodium dibutyldithiocarbamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Sodium dibutyldithiocarbamate is unique due to its specific alkyl group (butyl), which can influence its solubility, reactivity, and the stability of its metal complexes. This makes it particularly useful in applications where these properties are critical.

Properties

CAS No.

136-30-1

Molecular Formula

C9H19NS2.Na
C9H19NNaS2

Molecular Weight

228.4 g/mol

IUPAC Name

sodium;N,N-dibutylcarbamodithioate

InChI

InChI=1S/C9H19NS2.Na/c1-3-5-7-10(9(11)12)8-6-4-2;/h3-8H2,1-2H3,(H,11,12);

InChI Key

DQUKJTRRFYJQAS-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C(=S)[S-].[Na+]

Isomeric SMILES

CCCCN(CCCC)C(=S)[S-].[Na+]

Canonical SMILES

CCCCN(CCCC)C(=S)S.[Na]

136-30-1

physical_description

Liquid

Pictograms

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Sodium Dibutyldithiocarbamate in elastomeric polyisoprene production?

A1: this compound (SBUD) is listed as a potential component in an accelerator composition for elastomeric polyisoprene production []. While the provided abstract does not elaborate on the specific role of SBUD within the composition, it suggests that SBUD, along with other dithiocarbamates, thiazoles, and guanidines, contributes to the acceleration of the vulcanization process. Vulcanization is crucial for transforming raw rubber into durable materials with desirable properties like elasticity and strength.

Q2: Does the research mention any potential advantages or disadvantages of using this compound in this specific application compared to other similar compounds?

A2: Unfortunately, the provided abstract does not delve into the specific advantages or disadvantages of using SBUD compared to other compounds within the accelerator composition []. Further research and comparative studies would be needed to elucidate the unique contributions and potential drawbacks of SBUD in elastomeric polyisoprene production. Factors like vulcanization rate, crosslinking efficiency, and impact on the final material properties would be essential considerations for such a comparison.

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